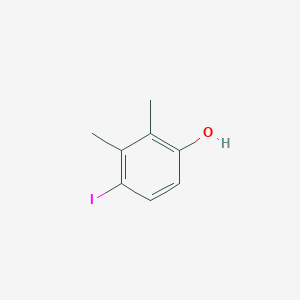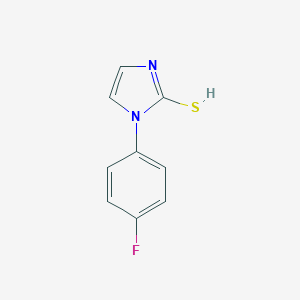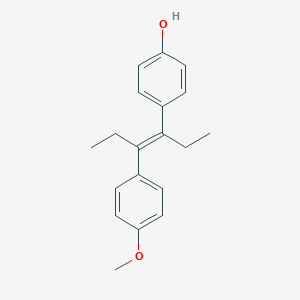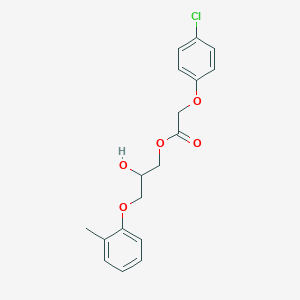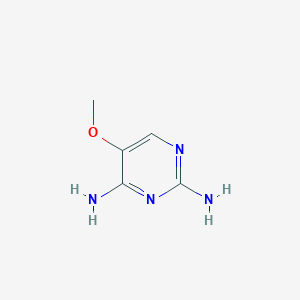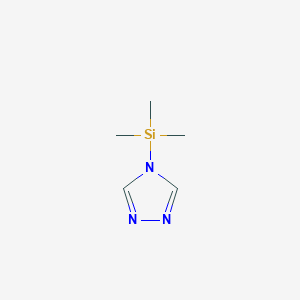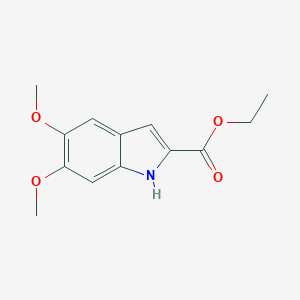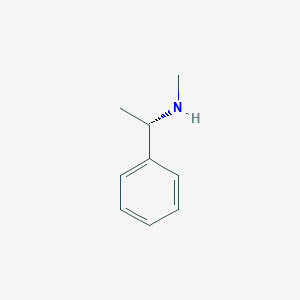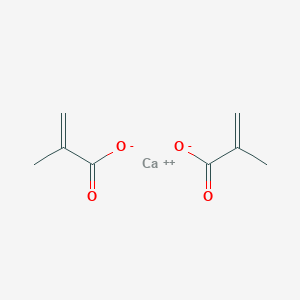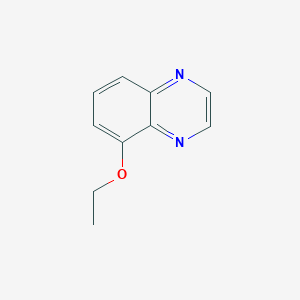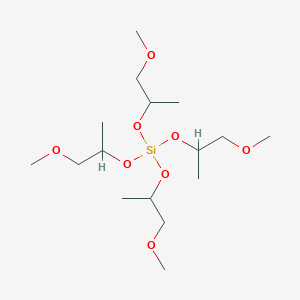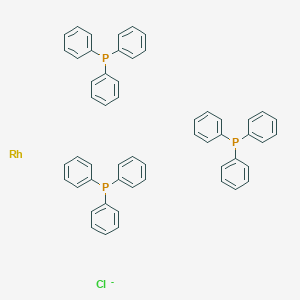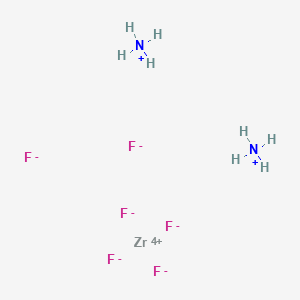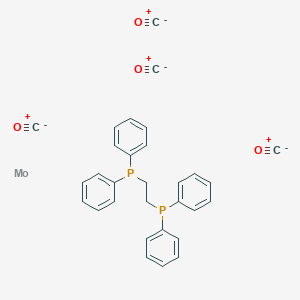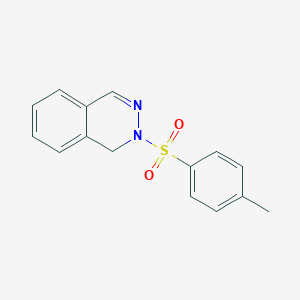
Phthalazine, 1,2-dihydro-2-(p-tolylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalazine, 1,2-dihydro-2-(p-tolylsulfonyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties and has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In
Applications De Recherche Scientifique
Phthalazine, 1,2-dihydro-2-(p-tolylsulfonyl)- has been used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential use as an anti-cancer agent, as well as for its ability to inhibit certain enzymes and proteins in the body. Additionally, Phthalazine, 1,2-dihydro-2-(p-tolylsulfonyl)- has been used in the development of new drug candidates and as a tool for studying the mechanisms of action of various drugs.
Mécanisme D'action
The mechanism of action of Phthalazine, 1,2-dihydro-2-(p-tolylsulfonyl)- is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body. In particular, it has been shown to inhibit the activity of histone deacetylase enzymes, which play a role in gene expression and cell growth. By inhibiting these enzymes, Phthalazine, 1,2-dihydro-2-(p-tolylsulfonyl)- may be able to slow or stop the growth of cancer cells.
Effets Biochimiques Et Physiologiques
Phthalazine, 1,2-dihydro-2-(p-tolylsulfonyl)- has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells. In animal studies, Phthalazine, 1,2-dihydro-2-(p-tolylsulfonyl)- has been shown to have low toxicity and to be well-tolerated.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Phthalazine, 1,2-dihydro-2-(p-tolylsulfonyl)- in lab experiments is that it is a well-characterized compound with known properties and behaviors. This makes it easier to design and interpret experiments using this compound. Additionally, Phthalazine, 1,2-dihydro-2-(p-tolylsulfonyl)- has been shown to have low toxicity and to be well-tolerated in animal studies. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret certain experimental results.
Orientations Futures
There are several future directions for research involving Phthalazine, 1,2-dihydro-2-(p-tolylsulfonyl)-. One possible direction is to further investigate its potential as an anti-cancer agent. This could involve studying its effects on different types of cancer cells and in different animal models. Another possible direction is to study its effects on other enzymes and proteins in the body, which could lead to the development of new drug candidates. Additionally, further research could be done to better understand its mechanism of action and to identify any potential side effects or limitations.
Méthodes De Synthèse
The synthesis of Phthalazine, 1,2-dihydro-2-(p-tolylsulfonyl)- involves the condensation of phthalic anhydride with p-toluenesulfonamide in the presence of a catalyst. The resulting product is a white crystalline solid that is soluble in organic solvents such as methanol and dimethyl sulfoxide. The purity of the compound can be determined using various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Propriétés
Numéro CAS |
17802-40-3 |
|---|---|
Nom du produit |
Phthalazine, 1,2-dihydro-2-(p-tolylsulfonyl)- |
Formule moléculaire |
C15H14N2O2S |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
2-(4-methylphenyl)sulfonyl-1H-phthalazine |
InChI |
InChI=1S/C15H14N2O2S/c1-12-6-8-15(9-7-12)20(18,19)17-11-14-5-3-2-4-13(14)10-16-17/h2-10H,11H2,1H3 |
Clé InChI |
NHHIRDLJWQZLTH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3C=N2 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3C=N2 |
Synonymes |
1,2-Dihydro-2-(p-tolylsulfonyl)phthalazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



